2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound (CAS: 694457-90-4) is a pyrido[2,3-d]pyrimidine derivative featuring a 4-hydroxy-5,7-dimethyl-substituted core, a thioether linkage, and an N-(2-methoxyphenyl)acetamide side chain (Fig. 1). Its molecular formula is C₁₈H₁₈N₄O₃S (MW: 370.43 g/mol) .
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-8-11(2)19-16-15(10)17(24)22-18(21-16)26-9-14(23)20-12-6-4-5-7-13(12)25-3/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSOJCEFCETIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the thioether group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of amines.
Substitution: : Generation of various substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Research indicates that this compound exhibits a variety of pharmacological effects, including:
- Antioxidant Properties : The presence of the pyrido-pyrimidine structure is associated with antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property has implications for neuroprotection and the treatment of neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation. This can be beneficial in treating conditions such as arthritis and other inflammatory disorders.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Scientific Research Applications
The applications of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can be categorized into several key areas:
Pharmacological Studies
- Investigations into its role as a potential drug candidate for treating neurodegenerative diseases due to its neuroprotective properties.
- Studies on its anti-inflammatory effects in cellular models to assess its therapeutic potential for chronic inflammatory diseases.
Cancer Research
- Exploration of its mechanism of action against various cancer cell lines to understand its efficacy and safety profile.
- Development of novel formulations for targeted delivery to enhance anticancer activity while minimizing side effects.
Biochemical Assays
- Utilization in assays to measure oxidative stress levels in biological samples.
- Investigation into its interactions with specific enzymes or receptors to elucidate its pharmacodynamics.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Neuroprotection : A study demonstrated that compounds similar to this compound can protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting a role in managing conditions like Alzheimer's disease.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide exerts its effects involves the inhibition of specific molecular targets. These targets are often enzymes or receptors that play a crucial role in biological processes. The compound binds to these targets, preventing their normal function and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Variations: The pyrido[2,3-d]pyrimidine core in the target compound differs from pyrimidin-2-yl (e.g., 5.6, 2k) or thieno[2,3-d]pyrimidine scaffolds (e.g., CRCM5484).
Substituent Effects: The 4-hydroxy group in the target compound may enhance solubility and hydrogen-bond donor capacity compared to non-hydroxylated analogs like CRCM5484 (7-acetyl substituent) . The N-(2-methoxyphenyl)acetamide side chain introduces steric bulk and electron-donating effects, contrasting with the dichlorophenyl (5.6) or methylpyridinyl (CRCM5484) groups. These differences likely modulate target selectivity and metabolic stability .
CRCM5484’s BET-BDII selectivity highlights the role of fused heterocyclic systems (e.g., pyrido-thieno-pyrimidine) in epigenetic target engagement, a property that could be explored in the target compound .
This suggests feasible scalability for the target compound if similar routes are applicable.
Biological Activity
The compound 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS No. 694457-90-4) is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- Density : 1.37 g/cm³ (predicted)
- pKa : 12.12 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of specific pyrido-pyrimidine derivatives with thioacetic acid and methoxyphenyl acetamide. The detailed mechanisms are often outlined in synthetic organic chemistry literature, highlighting the importance of reaction conditions such as temperature and solvent choice.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown inhibition of cell proliferation in various cancer cell lines, suggesting a potential application in oncology .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a possible therapeutic role in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. For example, it has been suggested that the thio group enhances affinity for certain enzymes or receptors, leading to altered metabolic responses in cells .
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrido-pyrimidines were tested against human cancer cell lines. The results indicated that the compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways. The specific compound of interest was noted for its effectiveness against A431 vulvar epidermal carcinoma cells .
Study 2: Inflammatory Response Modulation
Another study focused on the modulation of inflammatory responses using this compound in animal models. Results showed a reduction in edema and inflammatory markers in treated groups compared to controls, indicating a promising avenue for further research into its use as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| pKa | 12.12 (predicted) |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits cell proliferation |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
Synthesis typically involves multi-step protocols, including:
- Formation of the pyrido[2,3-d]pyrimidine core via cyclization reactions.
- Thioether linkage formation using sulfur-containing reagents (e.g., thiourea or thioacetic acid) under reflux in polar aprotic solvents like DMF or DMSO .
- Final coupling of the thioacetamide moiety with the methoxyphenyl group via nucleophilic substitution or amidation, requiring catalysts such as K₂CO₃ and controlled temperatures (room temperature to 80°C) .
- Purification via recrystallization or column chromatography to achieve >90% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H NMR spectroscopy : Confirms structural motifs (e.g., aromatic protons at δ 6.9–8.1 ppm, methoxy groups at δ ~3.8 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks around 430–450 m/z) .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. How does the thieno-pyrimidine core influence its chemical reactivity?
The pyrido[2,3-d]pyrimidine scaffold provides π-conjugation and hydrogen-bonding sites, enhancing interactions with biological targets. The thioether linkage (-S-) increases electrophilicity, enabling nucleophilic substitutions, while the acetamide group participates in hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with similar scaffolds?
- Solvent selection : DMF or DMSO improves solubility of intermediates .
- Catalyst screening : Bases like triethylamine or K₂CO₃ enhance nucleophilicity in amidation steps .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of thioether bonds) .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Compare substituents (e.g., methoxy vs. ethoxy groups) to identify pharmacophores .
- Dose-response assays : Validate potency discrepancies using standardized cell lines (e.g., IC₅₀ values in cancer models) .
- Computational modeling : Molecular docking predicts binding affinities to targets like kinases or DNA topoisomerases .
Q. How can researchers design experiments to elucidate the mechanism of action for antimicrobial activity?
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .
- Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .
- Resistance profiling : Serial passaging in pathogens identifies mutation hotspots linked to target modulation .
Q. What methods validate the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability assays : Exposure to human serum albumin assesses metabolic susceptibility .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C typical for similar analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
